molecular formula C19H18F3NO4 B6412564 3-(3-Boc-aminophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261915-29-0

3-(3-Boc-aminophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6412564
CAS No.: 1261915-29-0
M. Wt: 381.3 g/mol
InChI Key: OJYANDFVZNUJMD-UHFFFAOYSA-N
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Description

3-(3-Boc-aminophenyl)-5-trifluoromethylbenzoic acid: is an organic compound that features a trifluoromethyl group and a Boc-protected amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Boc-aminophenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group after deprotection.

    Reduction: Reduction reactions can target the trifluoromethyl group or the benzoic acid moiety.

    Substitution: The aromatic ring allows for various substitution reactions, including electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of halogenating agents or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups like halides or nitro groups.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural features.
  • May serve as a building block for the synthesis of biologically active compounds.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Can be used in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Boc-aminophenyl)-5-trifluoromethylbenzoic acid largely depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, potentially involving binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both a trifluoromethyl group and a Boc-protected amino group makes 3-(3-Boc-aminophenyl)-5-trifluoromethylbenzoic acid unique in its reactivity and potential applications. The trifluoromethyl group imparts stability and lipophilicity, while the Boc-protected amino group allows for selective deprotection and further functionalization.

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c1-18(2,3)27-17(26)23-15-6-4-5-11(10-15)12-7-13(16(24)25)9-14(8-12)19(20,21)22/h4-10H,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYANDFVZNUJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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